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Cat. No.: B1312100 Get Quote

An In-depth Technical Guide to 6-Iodoquinolin-4-ol

Abstract
6-Iodoquinolin-4-ol, a halogenated heterocyclic compound, stands as a pivotal intermediate in

the landscape of medicinal chemistry and materials science. Its quinolin-4-one core is a

"privileged scaffold," frequently encountered in molecules exhibiting a wide spectrum of

biological activities, including antimicrobial and anticancer properties.[1][2] The presence of an

iodine atom at the 6-position not only influences its physicochemical properties but also serves

as a versatile synthetic handle for introducing further molecular complexity through modern

cross-coupling reactions.[3] This guide provides a comprehensive technical overview of 6-
Iodoquinolin-4-ol, synthesizing data on its physical and chemical properties, spectroscopic

signatures, synthesis, and safety protocols. It is intended to serve as an essential resource for

researchers, chemists, and drug development professionals engaged in the design and

synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Structural Elucidation
6-Iodoquinolin-4-ol is systematically identified by its IUPAC name, 6-iodo-1H-quinolin-4-one,

which reflects its existence in a tautomeric equilibrium.[4] The keto-enol tautomerism is a

characteristic feature of 4-hydroxyquinolines, with the quinolone (keto) form generally

predominating in the solid state and in various solvents. This equilibrium is crucial as it

influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with

biological targets.
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The primary identifiers for this compound are:

CAS Number: 342617-07-6[4]

Molecular Formula: C₉H₆INO[4]

Molecular Weight: 271.05 g/mol [4]

InChIKey: ZAZOVHUNVUSQMU-UHFFFAOYSA-N[4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties
A summary of the key computed and experimental physical properties of 6-Iodoquinolin-4-ol
is presented below. While extensive experimental data is not publicly available, computed

properties from reliable databases provide valuable estimates for experimental design.

Property Value Source

Molecular Formula C₉H₆INO [4][5][6]

Molecular Weight 271.05 g/mol [4][5]

Monoisotopic Mass 270.94941 Da [4]

IUPAC Name 6-iodo-1H-quinolin-4-one [4]

CAS Number 342617-07-6 [4]

Predicted XlogP 1.2 [4]

Appearance Expected to be a solid powder [7][8]

Solubility
Expected to be poorly soluble

in water
[8]

Predicted CCS (Å²) [M+H]⁺: 134.3, [M-H]⁻: 129.7 [6]

Reactivity Insights: The chemical behavior of 6-Iodoquinolin-4-ol is dictated by its quinolone

core and iodo-substituent.
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Iodine as a Synthetic Handle: The carbon-iodine bond is susceptible to a variety of

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-

Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino

groups at the 6-position, making it an invaluable building block for creating libraries of

derivatives for structure-activity relationship (SAR) studies.[3]

Quinoline Nitrogen: The nitrogen atom in the quinoline ring imparts basic properties, allowing

for the formation of salts with various acids.[5] This can be leveraged to improve the solubility

and handling of the compound.

Metal Chelation: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[5]

While the 4-quinolone structure is different, the presence of the carbonyl oxygen and the ring

nitrogen can facilitate coordination with certain metal ions, a property that is often linked to

the biological activity of this class of compounds.

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 6-Iodoquinolin-4-ol are not readily available in the

public domain, its structure allows for the confident prediction of key spectroscopic features

essential for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong

absorption band for the C=O (carbonyl) stretch of the quinolone form, typically appearing in

the 1650-1700 cm⁻¹ region. A broad absorption between 3200-3500 cm⁻¹ would indicate N-

H stretching (and potentially O-H stretching from the enol tautomer), while C-H stretching

from the aromatic ring would appear around 3000-3100 cm⁻¹.[9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in a

solvent like DMSO-d₆ would show distinct signals for the five aromatic protons. The protons

on the carbocyclic ring (positions 5, 7, and 8) and the heterocyclic ring (positions 2 and 3)

would appear as doublets or doublets of doublets in the aromatic region (typically 7.0-8.5

ppm). A broad singlet corresponding to the N-H proton would likely appear downfield (>10

ppm).[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would

display nine distinct signals. The carbonyl carbon (C4) would be the most downfield signal,
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expected around 170-180 ppm. The carbon bearing the iodine (C6) would show a

characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom

effect. The remaining seven aromatic carbons would appear in the typical range of 110-150

ppm.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a

molecular ion peak ([M+H]⁺) at m/z 271.9567, corresponding to the formula C₉H₇INO⁺.[6]

The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis Protocol: Conrad-Limpach Reaction
The most reliable and field-proven method for synthesizing the 6-iodo-4-quinolone scaffold is

the Conrad-Limpach reaction, followed by thermal cyclization. This approach offers high yields

and uses commercially available starting materials. The following protocol is adapted from the

synthesis of structurally similar compounds.[12][13]

Objective: To synthesize 6-Iodoquinolin-4-ol from 4-iodoaniline and diethyl malonate.

Overall Reaction Scheme:

4-Iodoaniline +
Diethyl Malonate

Diethyl (4-iodophenylamino)methylenemalonate

Step 1:
Condensation Thermal Cyclization

(Dowtherm A, ~250 °C)
Saponification & Acidification

(NaOH, then HCl)
6-Iodoquinolin-4-ol

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Iodoquinolin-4-ol.

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl (4-iodophenylamino)methylenemalonate

Reagents Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark

trap, combine 4-iodoaniline (1 equivalent), diethyl malonate (1.1 equivalents), and toluene

(as solvent).

Condensation: Heat the mixture to reflux. The reaction progress can be monitored by

observing the collection of water in the Dean-Stark trap. Continue heating until no more
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water is formed (typically 4-6 hours).

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced

pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate

product and can often be used in the next step without further purification.

Step 2: Thermal Cyclization and Saponification

Cyclization: Prepare a separate flask containing a high-boiling point inert solvent, such as

Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and preheat it to

approximately 250 °C under an inert atmosphere (e.g., nitrogen).

Addition: Add the crude intermediate from Step 1 dropwise to the hot Dowtherm A with

vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction

by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.

Hydrolysis (Saponification): After completion, cool the mixture to about 100 °C and cautiously

pour it into a solution of aqueous sodium hydroxide (e.g., 10% NaOH). Stir this two-phase

mixture vigorously while it cools to room temperature to hydrolyze the ethyl ester.

Isolation: Separate the aqueous layer. Wash the organic (Dowtherm A) layer with additional

aqueous NaOH. Combine the aqueous extracts.

Step 3: Acidification and Product Collection

Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it with

concentrated hydrochloric acid (HCl) until the pH is approximately 5-6. The product, 6-
Iodoquinolin-4-ol, will precipitate as a solid.

Filtration: Collect the precipitated solid by vacuum filtration.

Washing and Drying: Wash the solid cake thoroughly with cold water, followed by a small

amount of cold ethanol or isopropanol to remove residual impurities. Dry the product under

vacuum to yield the final 6-Iodoquinolin-4-ol.
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Applications in Drug Discovery and Chemical
Research
The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] 6-Iodoquinolin-4-ol
serves as a key starting material for accessing novel compounds with potential therapeutic

value.

Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, are based on the

quinolin-4-one structure. Modifications at various positions of the quinoline ring, including

position 6, are critical for tuning the antibacterial spectrum and potency.[1]

Anticancer Agents: Numerous quinoline derivatives have demonstrated significant cytotoxic

activity against various cancer cell lines.[1][2] The ability to functionalize 6-Iodoquinolin-4-ol
allows for the synthesis of compounds designed to inhibit specific kinases or other targets

implicated in cancer progression.

Antiviral and Antiparasitic Drugs: The quinoline core is present in established drugs like

chloroquine (antimalarial) and elvitegravir (anti-HIV).[1][2] 6-Iodoquinolin-4-ol provides a

platform for developing new agents against a range of pathogens.

Neurodegenerative Diseases: Halogenated quinolines, such as the related compound

clioquinol (5-chloro-7-iodoquinolin-8-ol), have been investigated for their ability to chelate

metal ions and modulate pathways involved in diseases like Alzheimer's and Parkinson's.[8]

[14] This highlights the potential for iodo-quinolones in neuropharmacology.

Safety, Handling, and Storage
As a laboratory chemical, 6-Iodoquinolin-4-ol must be handled with appropriate precautions.

The following safety information is derived from GHS classifications.[4]
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Hazard Class Statement Code

Skin Corrosion/Irritation Causes skin irritation H315

Serious Eye Damage/Irritation Causes serious eye irritation H319

Specific Target Organ Toxicity

(Single Exposure)
May cause respiratory irritation H335

Recommended Handling Procedures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[15][16]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety

goggles, and a lab coat.[17]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[15]

First Aid:

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

Skin Contact: Immediately wash with plenty of soap and water.[15]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical advice.[15]

Ingestion: Rinse mouth and seek immediate medical attention.[15]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away

from strong oxidizing agents and strong acids.[15][18]

Conclusion
6-Iodoquinolin-4-ol is a compound of significant strategic importance for chemical synthesis

and drug discovery. Its well-defined physical and chemical properties, combined with the
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synthetic versatility afforded by the iodine substituent, make it an ideal building block for the

development of novel, high-value molecules. The robust synthetic routes and the established

biological relevance of the quinolin-4-one scaffold ensure that 6-Iodoquinolin-4-ol will continue

to be a valuable tool for researchers pushing the boundaries of science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of 6-Iodoquinolin-4-
ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312100#physical-and-chemical-properties-of-6-
iodoquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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